molecular formula C63H118O6 B3026090 1,3-Olein-2-Lignocerin

1,3-Olein-2-Lignocerin

Cat. No.: B3026090
M. Wt: 971.6 g/mol
InChI Key: OAJSPZUBFWYCCY-NNBGLWHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioleoyl-2-Lignoceroyl-rac-glycerol, also known as OOL (1,2-Dioleoyl-3-linoleoyl-rac-glycerol), is a triglyceride. Its structure features oleic acid (cis-9-octadecenoyl) at the sn-1 and sn-2 positions, and lignoceric acid (cis-9,12-octadecadienoyl) at the sn-3 position. This compound is prevalent in several seed and vegetable oils, including pumpkin seeds, olives, and sesame .

Scientific Research Applications

1,3-Dioleoyl-2-Lignoceroyl-rac-glycerol finds applications in:

    Lipid Metabolism Studies: Investigating lipid pathways and metabolism.

    Biological Membranes: Understanding lipid bilayers and cell membranes.

    Drug Delivery: As a lipid carrier in drug formulations.

    Cosmetics and Personal Care: Incorporation into skin creams and lotions.

Preparation Methods

Synthetic Routes:: 1,3-Dioleoyl-2-Lignoceroyl-rac-glycerol can be synthesized through esterification reactions between oleic acid and lignoceric acid. The specific synthetic routes involve the condensation of these fatty acids with glycerol.

Reaction Conditions:: The reaction typically occurs under mild acidic conditions, using a suitable catalyst. Solvents like chloroform or methanol are commonly employed.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

1,3-Dioleoyl-2-Lignoceroyl-rac-glycerol undergoes various reactions:

    Hydrolysis: Cleavage of the ester bonds by water or enzymes.

    Oxidation: Oxidative processes that can lead to the formation of hydroperoxides.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Substitution reactions at the glycerol backbone.

Common Reagents and Conditions::
  • Hydrolysis: Alkaline hydrolysis with NaOH or KOH.
  • Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
  • Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
  • Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products:: The primary products depend on the specific reaction conditions. Hydrolysis yields glycerol and the corresponding fatty acids. Oxidation produces hydroperoxides, while reduction leads to glycerol derivatives.

Mechanism of Action

The compound’s effects likely involve interactions with cell membranes, lipid metabolism, and signaling pathways. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

1,3-Dioleoyl-2-Lignoceroyl-rac-glycerol stands out due to its unique combination of oleic and lignoceric acids. Similar compounds include other triglycerides with varying fatty acid compositions.

Properties

IUPAC Name

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl tetracosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-57-63(66)69-60(58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2)59-68-62(65)56-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3/b34-26-,35-27-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJSPZUBFWYCCY-NNBGLWHGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H118O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:1(9Z)/24:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0049821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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